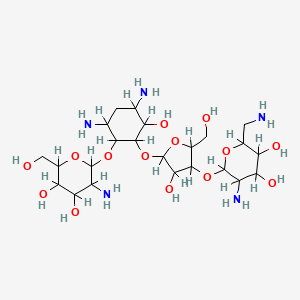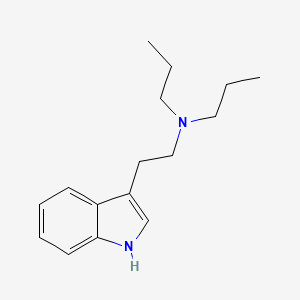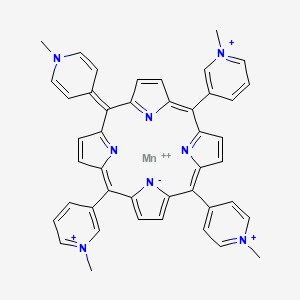
Mntmpyp
Vue d'ensemble
Description
Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin, commonly referred to as Mntmpyp, is a synthetic compound known for its superoxide dismutase mimetic properties. This compound is a member of the manganese porphyrin family and is recognized for its ability to mimic the activity of superoxide dismutase enzymes, which play a crucial role in protecting cells from oxidative stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin can be synthesized through the electrostatic self-assembly of manganese porphyrin cations with exfoliated niobium tungstate nanosheets . The process involves the following steps:
Preparation of Manganese Porphyrin Cations: The manganese porphyrin cations are prepared by reacting manganese chloride with 1-methyl-4-pyridyl porphyrin in an appropriate solvent.
Exfoliation of Niobium Tungstate Nanosheets: Niobium tungstate is exfoliated to obtain nanosheets, which are then used as a substrate for the assembly of manganese porphyrin cations.
Electrostatic Self-Assembly: The manganese porphyrin cations are electrostatically assembled onto the niobium tungstate nanosheets to form the final nanocomposite.
Industrial Production Methods
The industrial production of manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin undergoes several types of chemical reactions, including:
Reduction: It acts as an efficient peroxynitrite reductase when redox-coupled with biological antioxidants.
Substitution: The compound can participate in substitution reactions where ligands in the porphyrin ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include superoxide radicals and hydrogen peroxide. The reaction conditions typically involve physiological pH and temperature.
Reduction: Reagents such as peroxynitrite and biological antioxidants are used under similar physiological conditions.
Substitution: Various ligands and solvents are used depending on the desired substitution reaction.
Major Products Formed
Oxidation: The major products are oxygen and hydrogen peroxide.
Reduction: The major product is reduced peroxynitrite.
Substitution: The products vary based on the substituents introduced into the porphyrin ring.
Applications De Recherche Scientifique
Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin has a wide range of scientific research applications:
Mécanisme D'action
Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin exerts its effects through several mechanisms:
Superoxide Dismutase Mimetic Activity: It catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby reducing oxidative stress.
Peroxynitrite Reductase Activity: The compound reduces peroxynitrite to less harmful species when coupled with biological antioxidants.
Anti-inflammatory Effects: It modulates the levels of pro-inflammatory and anti-inflammatory cytokines, reducing inflammation in various tissues.
Comparaison Avec Des Composés Similaires
Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin is compared with other manganese porphyrins such as manganese(III) tetrakis(4-sulfonatophenyl)porphyrin (MnTPPS) and manganese(III) tetrakis(4-benzoic acid)porphyrin (MnTBAP):
MnTPPS: Known for its catalytic activity in protein tyrosine nitration at physiological pH.
MnTBAP: Effective in catalyzing protein tyrosine nitration and has strong antioxidant properties.
List of Similar Compounds
- Manganese(III) tetrakis(4-sulfonatophenyl)porphyrin (MnTPPS)
- Manganese(III) tetrakis(4-benzoic acid)porphyrin (MnTBAP)
- Manganese(III) tetrakis(4-pyridyl)porphyrin (MnTPyP)
Propriétés
IUPAC Name |
5,15-bis(1-methylpyridin-1-ium-3-yl)-10-(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.Mn/c1-49-23-17-29(18-24-49)41-33-9-13-37(45-33)43(31-7-5-21-51(3)27-31)39-15-11-35(47-39)42(30-19-25-50(2)26-20-30)36-12-16-40(48-36)44(38-14-10-34(41)46-38)32-8-6-22-52(4)28-32;/h5-28H,1-4H3;/q2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZBRMHXDVOWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=C[N+](=CC=C9)C)C=C3)C=C1.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36MnN8+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72924-08-4 | |
| Record name | Mn(III) 5,10,15,20-tetrakis(N-methylpyridinium-2-yl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072924084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1201905.png)


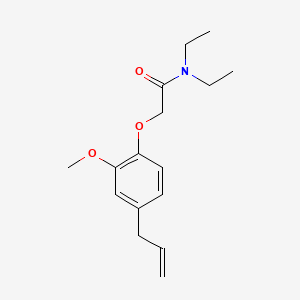

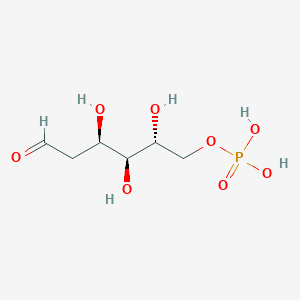

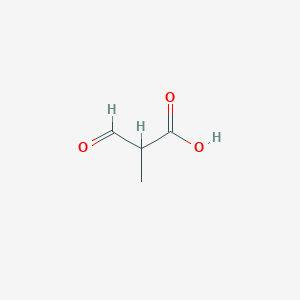
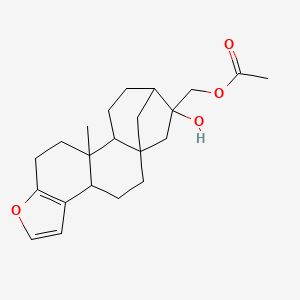

![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1201920.png)
